1-[(4-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-14-3-1-13(2-4-14)11-22-20(26)23-15-9-19(25)24(12-15)16-5-6-17-18(10-16)28-8-7-27-17/h1-6,10,15H,7-9,11-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDUZQLBFCQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H22ClN4O3
- Molecular Weight : 442.90 g/mol
This compound features a urea linkage and a complex bicyclic structure that contributes to its biological activity.
Enzyme Inhibition
The compound's design suggests possible inhibition of critical enzymes involved in disease processes. For instance, similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for related compounds have been reported as low as 0.63 µM for AChE inhibition . Such activity could position this compound as a candidate for treating conditions like Alzheimer's disease or urinary tract infections.
Anticancer Potential
While direct studies on this specific compound are sparse, related compounds have shown promise in anticancer research. The presence of heterocyclic structures often correlates with anticancer properties due to their ability to interact with DNA and disrupt cancer cell proliferation . Further investigation into the cytotoxic effects of this urea derivative could yield valuable insights into its potential as an anticancer agent.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Interaction : The urea moiety may facilitate binding to active sites on target enzymes, leading to inhibition.
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, suggesting that this compound may influence neurotransmission.
- Antioxidant Activity : Many urea derivatives exhibit antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations:
Substituent Effects on Urea Nitrogen: The target compound’s 4-chlorophenylmethyl group increases steric bulk and lipophilicity compared to the pyridin-4-yl group in CAS 877641-10-6. Pyridine’s nitrogen may enhance solubility via hydrogen bonding, whereas the chloro substituent could improve metabolic stability .
Benzodioxin Positional Isomerism: The 6-yl benzodioxin in the target compound and CAS 877641-10-6 allows planar alignment with the pyrrolidinone ring, favoring π-π stacking in hydrophobic pockets. In contrast, the 2-yl benzodioxin in ’s compound may adopt a skewed conformation, reducing target affinity .
Chlorophenyl Placement: The target compound places the 4-chlorophenyl group on the urea nitrogen, while ’s analog positions it on the pyrrolidinone ring. This difference may shift the molecule’s electronic profile, affecting interactions with charged residues in enzymatic active sites .
Hypothetical Pharmacological Implications
- Kinase Inhibition : The 5-oxopyrrolidin moiety is common in kinase inhibitors, where rigidity aids ATP-binding pocket engagement.
- Selectivity : The 4-chlorophenyl group may enhance selectivity for targets with hydrophobic subpockets, whereas pyridine-containing analogs (e.g., CAS 877641-10-6) could target polar interfaces .
Methodological Considerations
Crystallographic tools like SHELX () are critical for resolving such complex structures, though the target compound’s precise crystal data remain unreported . Computational modeling and QSAR studies could further elucidate structure-activity relationships.
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?
The synthesis of structurally analogous urea derivatives typically involves multi-step processes, such as cyclization of pyrrolidinone precursors, substitution reactions for benzodioxin integration, and coupling of aromatic moieties via urea linkages . Key considerations include:
- Cyclization conditions : Use of acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) for pyrrolidinone ring formation.
- Coupling efficiency : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for urea bond formation to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) to isolate high-purity product (>95%) .
Q. What analytical techniques are critical for confirming its structural integrity?
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., benzodioxin protons at δ 4.2–4.5 ppm; pyrrolidinone carbonyl at ~170 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the pyrrolidinone ring and benzodioxin orientation .
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~450–470 Da) and monitor purity .
Advanced Research Questions
Q. How can computational methods predict its biological targets and mechanism of action?
- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina to prioritize targets (e.g., benzodioxin moieties may favor π-π stacking with aromatic residues) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding interactions (e.g., hydrogen bonding with urea NH groups) .
- SAR studies : Compare with analogs (e.g., 4-fluorophenyl or methoxyphenyl variants) to map pharmacophore requirements .
Q. How should researchers address contradictory data in enzyme inhibition assays?
Contradictions may arise from:
- Purity variability : Validate compound purity via HPLC before assays.
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C).
Example resolution: Replicate inhibition curves for acetylcholinesterase (IC₅₀) under controlled conditions and cross-validate with orthogonal assays (e.g., SPR) .
Q. What strategies enhance stability during in vitro pharmacological studies?
- Hydrolysis mitigation : Avoid aqueous buffers at extreme pH; use lyophilized storage at -20°C.
- Light sensitivity : Shield from UV exposure due to benzodioxin’s conjugated system .
- Metabolic stability : Co-incubate with liver microsomes to identify vulnerable sites (e.g., urea bond cleavage) .
Comparative and Methodological Questions
Q. How does the 4-chlorophenyl group influence activity compared to halogenated analogs?
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Fragment-based approaches : Synthesize truncated analogs (e.g., benzodioxin-only or pyrrolidinone-only derivatives) to isolate functional contributions .
- DoE (Design of Experiments) : Vary substituents systematically (e.g., Cl, F, CH₃) and analyze bioactivity trends using multivariate regression .
Data Interpretation and Validation
Q. How to resolve discrepancies in cytotoxicity profiles across cell lines?
- Cell-specific factors : Check expression levels of putative targets (e.g., via qPCR or Western blot).
- Off-target effects : Use CRISPR knockouts of suspected receptors to confirm selectivity .
- Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
